Velpatasvir Velpatasvir Velpatasvir is a complex organic heteropentacyclic compound that is a hepatitis C virus nonstructural protein 5A inhibitor used in combination with sofosbuvir (under the brand name Epclusa) for treatment of patients with chronic hepatitis C of all six major genotypes. It has a role as an antiviral drug and a hepatitis C virus nonstructural protein 5A inhibitor. It is an organic heteropentacyclic compound, a N-acylpyrrolidine, a L-valine derivative, a carbamate ester, a member of imidazoles, a ring assembly and an ether.
Velpatasvir is a Direct-Acting Antiviral (DAA) medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV). HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. Velpatasvir acts as a defective substrate for NS5A (Non-Structural Protein 5A), a non-enzymatic viral protein that plays a key role in Hepatitis C Virus replication, assembly, and modulation of host immune responses. Treatment options for chronic Hepatitis C have advanced significantly since 2011, with the development of Direct Acting Antivirals (DAAs) such as velpatasvir. Notably, velpatasvir has a significantly higher barrier to resistance than the first generation NS5A inhibitors, such as [DB09027] and [DB09102], making it a highly potent and reliable alternative for treatment of chronic Hepatitis C. In a joint recommendation published in 2016, the American Association for the Study of Liver Diseases (AASLD) and the Infectious Diseases Society of America (IDSA) recommend Velpatasvir as first line therapy in combination with sofosbuvir for all six genotypes of Hepatitis C. Velpatasvir is currently only available within a fixed dose combination product as Epclusa with [DB08934], another direct acting antiviral. Goals of therapy for Epclusa include the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy. SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality and risk of requiring a liver transplant. Since June 2016, Velpatasvir has been available as a fixed dose combination product with [DB08934], as the commercially available product Epclusa. Epclusa is the first combination HCV product indicated for the treatment of all genotypes of Hepatitis C with or without cirrhosis. It is also currently the most potent HCV antiviral medication on the market with a sustained virologic response (SVR) after 12 weeks of therapy of 93-99% depending on genotype and level of cirrhosis and a high barrier to resistance. Both Canadian and American guidelines list Epclusa as a first line recommendation for all genotypes of HCV.
Velpatasvir is a Hepatitis C Virus NS5A Inhibitor. The mechanism of action of velpatasvir is as a Breast Cancer Resistance Protein Inhibitor, and P-Glycoprotein Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 1B3 Inhibitor, and Organic Anion Transporting Polypeptide 2B1 Inhibitor.
Velpatasvir is an orally available inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) replication complex, with potential activity against HCV genotypes 1-6. Although the exact mechanism of action of velpatasvir has not yet been completely determined, upon oral administration and intracellular uptake, it appears to bind to domain I of the NS5A protein. This inhibits the activity of the NS5A protein and results in the disruption of the viral RNA replication complex, blockage of viral HCV RNA production, and inhibition of viral replication. NS5A, a zinc-binding and proline-rich hydrophilic phosphoprotein, plays a crucial role in HCV RNA replication. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family.
Brand Name: Vulcanchem
CAS No.: 1377049-84-7
VCID: VC0546668
InChI: InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42+/m0/s1
SMILES: CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC
Molecular Formula: C49H54N8O8
Molecular Weight: 883.0 g/mol

Velpatasvir

CAS No.: 1377049-84-7

Cat. No.: VC0546668

Molecular Formula: C49H54N8O8

Molecular Weight: 883.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Velpatasvir - 1377049-84-7

CAS No. 1377049-84-7
Molecular Formula C49H54N8O8
Molecular Weight 883.0 g/mol
IUPAC Name methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
Standard InChI InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42+/m0/s1
Standard InChI Key FHCUMDQMBHQXKK-CDIODLITSA-N
Isomeric SMILES C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)COC
SMILES CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC
Canonical SMILES CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC
Appearance White to light yellow solid powder

Mechanism of Action

Molecular Mechanism

The mechanism by which velpatasvir inhibits NS5A likely resembles that of other selective NS5A inhibitors. It appears to bind to domain I of NS5A (amino acids 33-202) and competes with RNA for binding at this site . This binding occurs during replication when the binding site becomes exposed . The inhibition of NS5A by velpatasvir also leads to redistribution of the protein to lipid droplets, further disrupting viral replication processes .

Pharmacokinetic Profile

Absorption and Distribution

Velpatasvir demonstrates an oral bioavailability of approximately 25-30% 2. After oral administration, it is rapidly absorbed into the systemic circulation. The drug is extensively distributed throughout the body with a volume of distribution of 1.4-1.6 L/kg . Notably, velpatasvir exhibits high protein binding, with more than 99.5% bound to plasma proteins, which influences its distribution and half-life 2.

Metabolism and Elimination

The metabolic profile of velpatasvir involves hepatic processing primarily through cytochrome P450 enzymes. Specifically, it undergoes some metabolism by CYP2B6, CYP2C8, and CYP3A4 2. The elimination pathway is predominantly fecal, with approximately 94% of the drug excreted in feces, of which 77% remains as the parent compound . Only a minimal amount (0.4%) is eliminated through renal excretion 2. The elimination half-life of velpatasvir is approximately 15 hours, allowing for once-daily dosing regimens2.

Clinical Efficacy

Efficacy Across Different HCV Genotypes

One of the most significant advantages of velpatasvir is its pangenotypic activity against all major HCV genotypes (1-6). The efficacy data from various studies is summarized in the table below:

StudyPopulationTreatment RegimenSVR12 Rate
Curry et al.Decompensated cirrhotic patients (genotypes 1-6)SOF + VEL ± RBV (12 wk) or SOF + VEL (24 wk)High rates across all regimens
Feld et al.Mixed genotypesSOF + VEL (12 wk)99.0% (95% CI 98.3-99.8%)
Foster et al.Mixed genotypesSOF + VEL (12 wk)96.6% (95% CI 94.8-98.3%)
Esteban et al.Mixed genotypesSOF + VEL (12 wk)91.1% (95% CI 85.5-96.6%)
Takehara et al.Mixed genotypesSOF + VEL (12 wk)92.2% (95% CI 84.8-99.5%)

Note: SOF = Sofosbuvir, VEL = Velpatasvir, RBV = Ribavirin

Role of Ribavirin in Combination Therapy

Furthermore, the addition of ribavirin to the sofosbuvir-velpatasvir regimen was associated with lower virologic failure rates compared to sofosbuvir-velpatasvir alone (RR = 2.52, 95% CI [0.18, 0.80], P = 0.01) .

Real-World Clinical Applications

Efficacy in Decompensated Cirrhosis

Real-world clinical data has validated the efficacy of velpatasvir in challenging patient populations, including those with decompensated cirrhosis who might be ineligible for clinical trials. A prospective multicenter study involving 71 patients with decompensated cirrhosis (52 with genotype 1, 19 with genotype 2) demonstrated impressive clinical outcomes .

Patent and Development Status

Patent Landscape

Velpatasvir is protected by patents covering both the compound itself and its pharmaceutical formulations. The basic compound patent claims velpatasvir as the active pharmaceutical ingredient (API) as well as pharmaceutical compositions containing it . Patent protection strategies have included divisional applications, such as the one filed at the European Patent Office (application No: EP15156617.1) .

The development of velpatasvir represents a significant advancement in direct-acting antiviral therapy for HCV, with patent protection securing its commercial development and availability through established pharmaceutical channels.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :